molecular formula C11H12FIO B8284609 1-(2-Fluoro-5-iodo-phenyl)pent-4-en-1-ol

1-(2-Fluoro-5-iodo-phenyl)pent-4-en-1-ol

Cat. No.: B8284609
M. Wt: 306.11 g/mol
InChI Key: YTLCALBHUWDDEI-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-iodo-phenyl)pent-4-en-1-ol is a halogenated aromatic alcohol featuring a pent-4-en-1-ol backbone substituted with a 2-fluoro-5-iodophenyl group. This compound combines a terminal alkene with electron-withdrawing halogens (F and I), making it valuable for synthetic applications, including cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in medicinal chemistry. Its synthesis likely involves palladium-catalyzed alkenylation or Mitsunobu reactions, as seen in structurally related alcohols (e.g., ).

Properties

Molecular Formula

C11H12FIO

Molecular Weight

306.11 g/mol

IUPAC Name

1-(2-fluoro-5-iodophenyl)pent-4-en-1-ol

InChI

InChI=1S/C11H12FIO/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h2,5-7,11,14H,1,3-4H2

InChI Key

YTLCALBHUWDDEI-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1=C(C=CC(=C1)I)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following compounds share the pent-4-en-1-ol backbone but differ in aryl substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-(2-Fluoro-5-iodo-phenyl)pent-4-en-1-ol 2-Fluoro-5-iodophenyl C₁₁H₁₁FIO 308.11 Radiolabeling potential, medicinal chemistry -
(E)-5-Phenylpent-4-en-1-ol Phenyl C₁₁H₁₄O 162.23 Model for Heck alkenylation; used in fragrance synthesis
(Z)-5-(4-Nitrophenyl)-pent-4-en-1-ol 4-Nitrophenyl C₁₁H₁₃NO₃ 207.23 Electron-deficient aryl group; nitro-to-amine reduction studies
1-(1-Tosyl-1H-indol-3-yl)pent-4-en-1-ol 1-Tosylindol-3-yl C₂₀H₂₁NO₃S 367.45 Indole-based bioactivity; Grignard synthesis
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol 4-Chlorophenyl-pyrazole-fluorophenol C₁₅H₁₀ClFN₂O 288.70 Antifungal/anticancer applications
Key Observations:
  • Electron Effects : The 2-fluoro-5-iodophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to phenyl or 4-nitrophenyl analogs.
  • Molecular Weight : Halogens (I, F) significantly increase molecular weight (308.11 vs. 162.23 for phenyl analog), impacting solubility and pharmacokinetics.
  • Stereochemistry : The (E)-configuration in 5-phenylpent-4-en-1-ol improves regioselectivity in Heck reactions, whereas the target compound’s stereochemistry is unspecified.
Target Compound (Inferred):

Likely synthesized via:

Mitsunobu Reaction: Coupling pent-4-en-1-ol with 2-fluoro-5-iodophenol using DIAD/PPh₃ (similar to ).

Palladium-Catalyzed Alkenylation : Analogous to the synthesis of (E)-5-phenylpent-4-en-1-ol via redox-relay Heck reactions ().

Comparison with Analogs:
  • Grignard Addition : 1-(1-Tosylindol-3-yl)pent-4-en-1-ol is prepared via Grignard reagents ().
  • Weinreb Amide Route : (S)-1-(Furan-2-yl)pent-4-en-1-ol uses Weinreb ketone intermediates for stereocontrol (75% yield; ).

Physicochemical Properties

  • Solubility: The iodo substituent increases hydrophobicity compared to non-halogenated analogs (e.g., (E)-5-phenylpent-4-en-1-ol).
  • Spectroscopy :
    • ¹H NMR : The terminal alkene (δ 5.0–5.8 ppm) and aryl protons (δ 6.5–8.0 ppm) are characteristic.
    • ¹³C NMR : Iodo-substituted carbons resonate at δ 90–100 ppm.

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